molecular formula C13H10ClNO B086064 N-(2-Chlorophenyl)benzamide CAS No. 1020-39-9

N-(2-Chlorophenyl)benzamide

Cat. No. B086064
CAS RN: 1020-39-9
M. Wt: 231.68 g/mol
InChI Key: QXZRWUSAQSKAGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-Chlorophenyl)benzamide and closely related compounds has been explored through various chemical routes. Notably, efficient procedures for the synthesis involve reactions that yield these compounds in high to quantitative yields, highlighting the compound's accessibility for further studies (Guirado et al., 2002).

Molecular Structure Analysis

The molecular structure of N-(2-Chlorophenyl)benzamide has been detailed through crystallographic studies, showing the compound's conformation and bond parameters. Its structure is stabilized by extensive intramolecular hydrogen bonds, with dihedral angles indicating the spatial arrangement of its molecular framework (Gowda et al., 2007).

Chemical Reactions and Properties

Research has demonstrated the compound's involvement in intramolecular coupling-cyclization reactions, facilitated by copper(II)-catalyzed coupling, underlining its reactivity and potential for creating benzothiazoles (Jaseer et al., 2010).

Physical Properties Analysis

The physical properties of N-(2-Chlorophenyl)benzamide, including its crystallographic characteristics, have been elucidated through X-ray diffraction data. The compound exhibits specific crystal packing and hydrogen bonding patterns that contribute to its solid-state structure (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties, including vibrational spectra and electronic spectra of N-(2-Chlorophenyl)benzamide derivatives, have been explored. Studies employing UV-vis, FT-IR, and FT-Raman spectroscopy, alongside DFT calculations, offer insights into the compound's electronic structure and reactivity (Rao et al., 2015).

Scientific Research Applications

  • Structural Characteristics : Several studies have detailed the conformations and bond parameters of N-(2-Chlorophenyl)benzamide, noting similarities with other benzanilides. These studies often describe the dihedral angles within the molecule and how molecules are linked through hydrogen bonds, contributing to an understanding of its chemical structure and properties (Gowda et al., 2008), (Gowda et al., 2007), (Gowda et al., 2008).

  • Potential Anti-inflammatory Properties : A study explored the anti-inflammatory effects of compounds structurally related to N-(2-Chlorophenyl)benzamide, demonstrating significant inhibition of oedema in animal models. This suggests potential therapeutic applications in treating inflammation (Torres et al., 1999).

  • Role in Organic Synthesis : Research shows that N-(2-Chlorophenyl)benzamide can be involved in copper-catalysed intramolecular O-arylation, aiding in the synthesis of benzoxazoles. This indicates its utility in organic chemistry and pharmaceutical synthesis (Wu et al., 2014).

  • Drug Development and Radiolabelling : Studies have also investigated the synthesis and characterization of compounds with N-(2-Chlorophenyl)benzamide structure for applications in drug development and radiolabelling. This includes exploring its role as a receptor antagonist and in enhancing the efficacy of certain drugs (Hong et al., 2015), (Kersey et al., 1996).

  • Potential in Cancer Therapy : There's research indicating that derivatives of N-(2-Chlorophenyl)benzamide could have applications in targeting melanoma cells, showing higher cytotoxicity against certain cancer cell lines compared to standard treatments (Wolf et al., 2004).

  • Antiepileptic and Antimicrobial Properties : Other studies have explored its derivatives for anticonvulsant and antimicrobial activities, highlighting the potential of N-(2-Chlorophenyl)benzamide-related compounds in treating epilepsy and microbial infections (Afolabi et al., 2012), (Nayak et al., 2016).

Safety And Hazards

The safety data sheet for benzamide, a related compound, suggests that it is harmful if swallowed and is suspected of causing genetic defects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Benzamides, including “N-(2-Chlorophenyl)benzamide”, are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

N-(2-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-8-4-5-9-12(11)15-13(16)10-6-2-1-3-7-10/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZRWUSAQSKAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144520
Record name Benzamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788481
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-Chlorophenyl)benzamide

CAS RN

1020-39-9
Record name N-(2-Chlorophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-(2-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001020399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Chlorophenyl)benzamide
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, N-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C13H9Cl2NO, is syn to the ortho-Cl substituent in the aniline ring, similar to that observed in N-(2,3-…
Number of citations: 11 scripts.iucr.org
A Saeed, RA Khera, K Gotoh, H Ishida - … Crystallographica Section E …, 2008 - scripts.iucr.org
In the molecular structure of the title compound, C13H9Cl2NO, the amide N—C=O plane makes dihedral angles of 31.53 (8) and 36.23 (8), respectively, with the 4-chloro- and 2-…
Number of citations: 10 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound (N3CPBA), C13H10ClNO, is anti to the meta chloro substituent in the aniline benzene ring, similar to that …
Number of citations: 11 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
In the structure of the title compound (N26DCP2CBA), C13H8Cl3NO, the conformations of N—H and C=O bonds in the amide group are trans to each other, similar to that observed in N-…
Number of citations: 2 scripts.iucr.org
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - scripts.iucr.org
The structure of the title compound, C13H10ClNO, resembles those of N-phenylbenzamide, N-(2-chlorophenyl)benzamide and other benzanilides, with similar bond parameters. The …
Number of citations: 11 scripts.iucr.org
BT Gowda, BP Sowmya, J Kožíšek… - … Section E: Structure …, 2007 - scripts.iucr.org
In the structure of the title compound (N2CPBA), C13H10ClNO, the conformation of the N—H bond is anti to the ortho-Cl substituent in the aniline benzene ring. It closely resembles the …
Number of citations: 25 scripts.iucr.org
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - scripts.iucr.org
In the structure of the title compound (N2CP2MBA), C14H12ClNO, the conformations of the N—H and C=O bonds are trans to each other. Furthermore, the conformation of the N—H …
Number of citations: 7 scripts.iucr.org
BT Gowda, BP Sowmya, M Tokarčík… - Acta …, 2007 - Wiley Online Library
In the structure of the title compound, C 13 H 9 Cl 2 NO, the conformation of the N—H bond is syn to the chloro substituents on the aniline benzene ring, similar to that observed in N‐(2,3…
Number of citations: 13 onlinelibrary.wiley.com
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformations of the N—H and C= O bonds in the structure of the title compound, C 13 H 9 Cl 2 NO, are anti to each other, similar to that observed in N-phenylbenzamide, N-(2-…
Number of citations: 11 www.ncbi.nlm.nih.gov
BT Gowda, S Foro, BP Sowmya, H Terao… - … Section E: Structure …, 2009 - scripts.iucr.org
In the structure of the title compound, C14H12ClNO, the N—H and C=O bonds are trans to each other. Furthermore, the C=O bond is syn to the ortho-methyl group in the benzoyl ring, …
Number of citations: 3 scripts.iucr.org

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